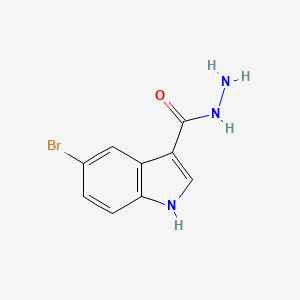
5-Bromoindole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1H-indole-3-carbohydrazide is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indole-3-carbohydrazide typically involves the following steps:
Hydrazide Formation: The final step involves the reaction of 5-bromo-1H-indole-3-carbaldehyde with hydrazine hydrate under reflux conditions to form 5-bromo-1H-indole-3-carbohydrazide.
Industrial Production Methods
Industrial production methods for 5-bromo-1H-indole-3-carbohydrazide would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromo group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-bromo-1H-indole-3-carboxylic acid, while substitution reactions can produce a variety of 5-substituted indole derivatives .
Aplicaciones Científicas De Investigación
5-Bromo-1H-indole-3-carbohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-bromo-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1H-indole-3-carbaldehyde: A precursor in the synthesis of 5-bromo-1H-indole-3-carbohydrazide, used in similar applications.
5-Fluoro-1H-indole-3-carbohydrazide: A fluorinated analogue with potentially different biological activities.
5-Chloro-1H-indole-3-carbohydrazide: A chlorinated analogue with similar chemical reactivity.
Uniqueness
5-Bromo-1H-indole-3-carbohydrazide is unique due to the presence of both a bromo group and a carbohydrazide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H8BrN3O |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
5-bromo-1H-indole-3-carbohydrazide |
InChI |
InChI=1S/C9H8BrN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(14)13-11/h1-4,12H,11H2,(H,13,14) |
Clave InChI |
NDOLJZRFWNONJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















